Methyl 4-bromothiophene-3-carboxylate
Overview
Description
Methyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) are commonly used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in an inert atmosphere, typically under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds or other extended aromatic systems.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
Methyl 4-bromothiophene-3-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-bromothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is attributed to its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative or compound being studied .
Comparison with Similar Compounds
Methyl 4-bromothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-bromothiophene-3-carboxylate: Similar structure but with bromine at the 2-position, leading to different reactivity and applications.
Methyl 4-chlorothiophene-3-carboxylate: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.
Methyl 4-iodothiophene-3-carboxylate: Iodine as the halogen, which can enhance certain coupling reactions due to the higher reactivity of iodine compared to bromine.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-bromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCCIFVTOUKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542002 | |
Record name | Methyl 4-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-37-1 | |
Record name | Methyl 4-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?
A1: this compound serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
Q2: Were any of the synthesized compounds, derived from this compound, particularly effective against malaria?
A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.
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